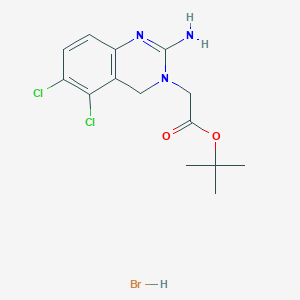
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide: is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and two chlorine atoms on the quinazoline ring, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl chloroacetate, under basic conditions.
Introduction of Chlorine Atoms: The chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using amines.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The amino and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide for nucleophilic substitution or electrophilic reagents like alkyl halides.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the amino or chlorine groups.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of quinazoline derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, quinazoline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound could be investigated for its potential use in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and chlorine groups on the quinazoline ring could influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2-Amino-5,6-dichloroquinazoline: Lacks the tert-butyl ester group and hydrobromide salt.
tert-Butyl 2-(2-aminoquinazolin-3(4H)-yl)acetate: Lacks the chlorine atoms.
2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid: Lacks the tert-butyl ester group.
Uniqueness
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group may enhance its stability and solubility, while the hydrobromide salt can improve its bioavailability.
特性
IUPAC Name |
tert-butyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2.BrH/c1-14(2,3)21-11(20)7-19-6-8-10(18-13(19)17)5-4-9(15)12(8)16;/h4-5H,6-7H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBGKNORSZBKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2709671.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2709674.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2709683.png)
![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)


![3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)
